molecular formula C14H13N7O2 B10873735 7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10873735
M. Wt: 311.30 g/mol
InChI Key: XULJFYHASXBAFL-UHFFFAOYSA-N
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Description

7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that combines the structural features of benzotriazole and purine Benzotriazole is known for its versatility in synthetic chemistry, while purine is a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a benzotriazole derivative with a purine derivative under specific conditions. One common method involves the use of N,N-bis[(benzotriazol-1-yl)methyl]amines, which are treated with allyltrimethylsilanes to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity . This makes it a potent candidate for drug development and other therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined benzotriazole and purine structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13N7O2

Molecular Weight

311.30 g/mol

IUPAC Name

7-(benzotriazol-1-ylmethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13N7O2/c1-18-12-11(13(22)19(2)14(18)23)20(7-15-12)8-21-10-6-4-3-5-9(10)16-17-21/h3-7H,8H2,1-2H3

InChI Key

XULJFYHASXBAFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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